4-Bromo-3-chloro-2-methylaniline
CAS No.: 627531-47-9
Cat. No.: VC2023594
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 627531-47-9 |
---|---|
Molecular Formula | C7H7BrClN |
Molecular Weight | 220.49 g/mol |
IUPAC Name | 4-bromo-3-chloro-2-methylaniline |
Standard InChI | InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 |
Standard InChI Key | IAWSZYHMEPZGKK-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1Cl)Br)N |
Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)N |
Introduction
Chemical Structure and Properties
Molecular Information
4-Bromo-3-chloro-2-methylaniline (CAS No. 627531-47-9) is an organic compound with a molecular formula of C₇H₇BrClN and a molecular weight of 220.49 g/mol . It is also known by the synonym 6-Amino-3-Bromo-2-Chlorotoluene . The structure consists of an aniline ring with specific substitutions: a bromine atom at position 4, a chlorine atom at position 3, and a methyl group at position 2.
Structural Identifiers
The compound can be identified through multiple chemical identifiers as shown in Table 1:
Identifier Type | Value |
---|---|
CAS Number | 627531-47-9 |
MDL Number | MFCD07369999 |
PubChem CID | 7171911 |
SMILES | CC1=C(C=CC(=C1Cl)Br)N |
InChI | InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 |
InChIKey | IAWSZYHMEPZGKK-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 4-Bromo-3-chloro-2-methylaniline
Physical Properties
The physical properties of 4-Bromo-3-chloro-2-methylaniline are summarized in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 220.49 g/mol |
Density | 1.619 g/cm³ |
Melting Point | 55°C |
Boiling Point | 289.5°C at 760 mmHg |
Flash Point | 128.9°C |
Storage Temperature | Refrigerated |
Table 2: Physical properties of 4-Bromo-3-chloro-2-methylaniline
Predicted Collision Cross Section
Collision cross-section (CCS) values are important for analytical applications, particularly in ion mobility spectrometry. Predicted CCS values for 4-Bromo-3-chloro-2-methylaniline with various adducts are presented in Table 3:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 219.95232 | 135.7 |
[M+Na]+ | 241.93426 | 140.8 |
[M+NH4]+ | 236.97886 | 141.9 |
[M+K]+ | 257.90820 | 139.7 |
[M-H]- | 217.93776 | 137.7 |
[M+Na-2H]- | 239.91971 | 140.2 |
[M]+ | 218.94449 | 136.2 |
[M]- | 218.94559 | 136.2 |
Table 3: Predicted collision cross-section values for 4-Bromo-3-chloro-2-methylaniline with various adducts
Synthesis Methods
Synthetic Routes
The synthesis of 4-Bromo-3-chloro-2-methylaniline typically involves selective halogenation of 2-methylaniline derivatives. Several approaches have been documented in the literature:
N-Bromosuccinimide Method
One efficient method uses N-Bromosuccinimide (NBS) for selective bromination:
"To a solution of 3-chloro-2-methylaniline (30 g, 0.212 mol) in CH₃CN (300 mL) was added NBS (45.2 g, 0.254 mol) in portions at 10°C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, saturated Na₂S₂O₃ (500 mL) was added slowly into the reaction mixture at 10°C. The organic layer was separated, and the aqueous layer was extracted with EtOAc. The combined organic layers were dried over Na₂SO₄ and concentrated in vacuo."
Reaction Conditions and Yields
Various reaction conditions have been reported for the synthesis of 4-Bromo-3-chloro-2-methylaniline, with yields ranging from moderate to excellent. Table 4 summarizes some reported synthesis conditions:
Reaction Conditions | Operation Details | Yield |
---|---|---|
With N-Bromosuccinimide in acetonitrile at 10-20°C for 0.5h | Addition of NBS to 3-chloro-2-methylaniline solution, followed by extraction and purification | Not specified |
With hydrogenchloride in ethanol at 80°C for 5h | Refluxing N-(4-bromo-3-chloro-2-methylphenyl)acetamide in ethanol with HCl, followed by neutralization and extraction | 95% |
With hydrogenchloride in ethanol under reflux | Deacetylation of N-(4-bromo-3-chloro-2-methylphenyl)acetamide, followed by neutralization with Na₂CO₃ | Not specified |
With H₂SO₄:H₂O (1:1) under reflux for 3h | Refluxing N-(4-bromo-3-chloro-2-methylphenyl)acetamide, followed by neutralization with NaOH and extraction | Not specified |
Table 4: Reaction conditions for the synthesis of 4-Bromo-3-chloro-2-methylaniline
Applications
Pharmaceutical Intermediates
4-Bromo-3-chloro-2-methylaniline serves as an important intermediate in pharmaceutical synthesis. The compound is particularly valuable due to its multiple functionalization sites, allowing for selective reactions at different positions of the aromatic ring.
Indazole Synthesis
The compound is used as a precursor in the synthesis of 5-bromo-4-chloro-1H-indazole derivatives, which have potential applications in medicinal chemistry:
"To a solution of 4-bromo-3-chloro-2-methylaniline (11 g, 49.9 mmol) in CH₃CO₂H (450 mL) was added NaNO₂ (5.4 g, 78.3 mmol) in H₂O (15 mL) at 10°C. The resulting mixture was stirred at room temperature for 30 minutes. Upon completion, the reaction mixture was diluted with H₂O (500 mL) and extracted with EtOAc."
This reaction pathway is crucial for developing various heterocyclic compounds with potential pharmaceutical applications.
Indoxyl Glycoside Synthesis
4-Bromo-3-chloro-2-methylaniline is primarily used as a precursor in the synthesis of indoxyl glycosides, which are utilized for detecting glycosidase activities. These compounds are important in biochemical assays and diagnostics.
Supplier | Purity | Package Size | Storage Recommendations |
---|---|---|---|
Apollo Scientific | 96% | 5g, 25g, 100g | Refrigerator |
Ambeed | Not specified | Various | Not specified |
Aladdin Scientific | Min 96% | 100g | Room temperature |
American Elements | 98% | Various | Not specified |
VWR | 96% | Various | Refrigerator |
Table 5: Commercial availability of 4-Bromo-3-chloro-2-methylaniline
Related Compounds and Derivatives
Structurally Related Compounds
Several compounds structurally related to 4-Bromo-3-chloro-2-methylaniline have been documented:
-
N-(4-bromo-3-chloro-2-methylphenyl)acetamide (C₉H₉BrClNO, CAS: 125328-80-5) - An acetylated derivative that serves as a precursor in the synthesis of 4-Bromo-3-chloro-2-methylaniline .
-
4-Bromo-2-methylaniline - A similar compound lacking the chlorine substitution at position 3, which has been documented in the patent literature for various applications .
-
3-Chloro-2,6-dibromo-4-methylaniline (C₇H₆Br₂ClN) - A related compound with an additional bromine substitution, which differs in its chemical reactivity and applications.
Synthetic Intermediates
4-Bromo-3-chloro-2-methylaniline is used to produce various synthetic intermediates, including:
-
5-Bromo-4-chloro-1H-indazole - Synthesized by diazotization of 4-Bromo-3-chloro-2-methylaniline followed by intramolecular cyclization:
"A solution of sodium nitrite (58.6 g, 0.85 mol) in water (98 ml) was added to an ice bath cooled solution of 4-bromo-3-chloro-2-methylaniline (150 g, 0.68 mol) in acetic acid (3 L) with mechanical stirring and the mixture was aged for 1H at ambient temperature."
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